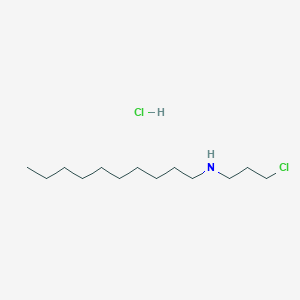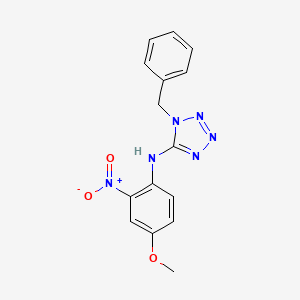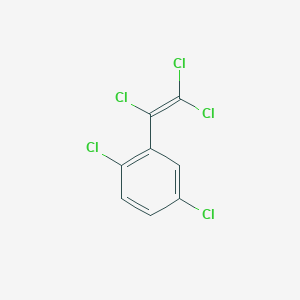
1,4-Dichloro-3-(trichlorovinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloro-3-(trichlorovinyl)benzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons It is characterized by the presence of two chlorine atoms attached to the benzene ring at the 1 and 4 positions, and a trichlorovinyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichloro-3-(trichlorovinyl)benzene can be synthesized through the chlorination of benzene derivatives. One common method involves the chlorination of 1,4-dichlorobenzene using ferric chloride as a catalyst. The reaction proceeds as follows:
C6H4Cl2+Cl2→C6H3Cl3+HCl
The trichlorovinyl group can be introduced through further chlorination and subsequent reactions with appropriate reagents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. The use of ferric chloride as a catalyst is common, and the reaction conditions are optimized to achieve high yields and purity. The process may also involve purification steps such as distillation and recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-3-(trichlorovinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of phenolic compounds.
Oxidation Reactions: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction Reactions: Reduction of the trichlorovinyl group can lead to the formation of less chlorinated vinyl derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Hydrogen gas (H_2) with a palladium catalyst.
Major Products Formed
Substitution: Phenolic compounds.
Oxidation: Quinones.
Reduction: Less chlorinated vinyl derivatives.
Scientific Research Applications
1,4-Dichloro-3-(trichlorovinyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a reference compound in drug metabolism studies.
Industry: Utilized in the production of pesticides, disinfectants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-3-(trichlorovinyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation to form reactive intermediates, which can bind to cellular macromolecules and exert toxic effects. The pathways involved include oxidative stress, disruption of cellular signaling, and interference with normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,4-Dichlorobenzene: A simpler chlorinated benzene derivative used as a disinfectant and deodorant.
1,3-Dichlorobenzene: Another isomer with different chemical properties and applications.
1,2,4-Trichlorobenzene: A trichlorinated benzene derivative with distinct uses in industry.
Uniqueness
1,4-Dichloro-3-(trichlorovinyl)benzene is unique due to the presence of both dichloro and trichlorovinyl groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical transformations and makes it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
1,4-dichloro-2-(1,2,2-trichloroethenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl5/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIXZBHLSJWHAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=C(Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347624 |
Source


|
| Record name | Benzene, 1,4-dichloro-2-(trichloroethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88218-49-9 |
Source


|
| Record name | Benzene, 1,4-dichloro-2-(trichloroethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
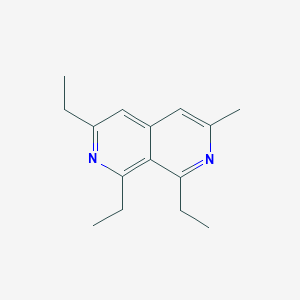
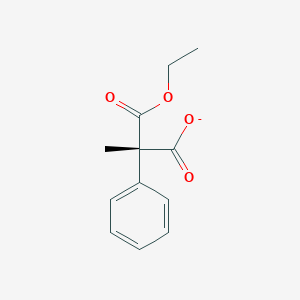
![[1-(Chloromethoxy)ethyl]benzene](/img/structure/B14392480.png)
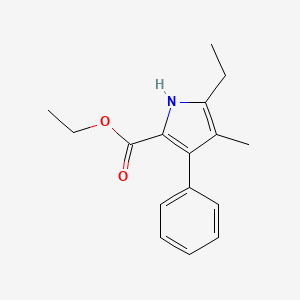


![1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14392513.png)
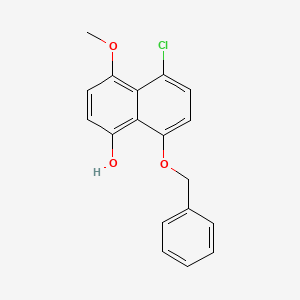
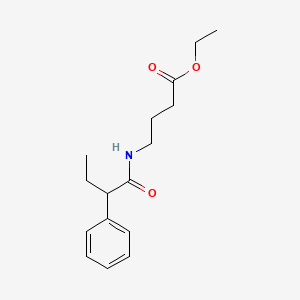
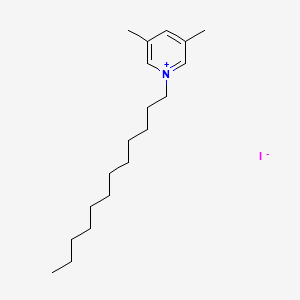
![Methyl [3-(bromomethyl)phenyl]carbamate](/img/structure/B14392534.png)
![Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate](/img/structure/B14392542.png)
